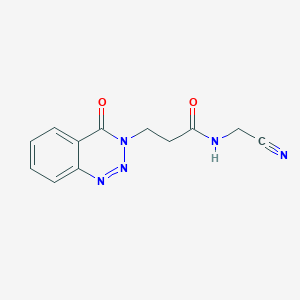![molecular formula C24H17N3O2S B2498735 3-fenil-N-((5-(tiofen-3-il)piridin-3-il)metil)benzo[c]isoxazol-5-carboxamida CAS No. 1788679-67-3](/img/structure/B2498735.png)
3-fenil-N-((5-(tiofen-3-il)piridin-3-il)metil)benzo[c]isoxazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C24H17N3O2S and its molecular weight is 411.48. The purity is usually 95%.
BenchChem offers high-quality 3-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Actividad Antibacteriana y Antimicobacteriana: Los derivados del imidazol han demostrado propiedades antibacterianas y antimicobacterianas. Los investigadores han explorado su potencial como agentes contra enfermedades infecciosas .
Química de Coordinación y Luminiscencia
La estructura única del compuesto le permite formar complejos de coordinación. Estos complejos a menudo exhiben propiedades luminiscentes interesantes. Por ejemplo:
- Luminiscencia en Estado Sólido: Los complejos de coordinación del compuesto pueden emitir luz en estado sólido. Los investigadores han investigado estas propiedades, ajustando las longitudes de onda de emisión dentro de un rango de 403–498 nm .
Aplicaciones Agrícolas
Aunque no están directamente relacionadas con este compuesto, los derivados del imidazol tienen aplicaciones en la agricultura:
- Hormonas Vegetales: El ácido indol-3-acético, derivado del triptófano, actúa como una hormona vegetal. Aunque no es específico de este compuesto, los derivados del indol (que comparten similitudes con los imidazoles) son de interés por sus diversos efectos biológicos .
Mecanismo De Acción
Biochemical pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Many compounds with similar structural features are involved in a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific biological target(s) and mode of action. Some compounds with similar structural features have been found to induce changes in cell morphology, gene expression, and cellular signaling pathways .
Análisis Bioquímico
Biochemical Properties
Compounds containing isoxazole and thiophene rings have been reported to possess a wide range of therapeutic properties . They are known to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Compounds containing thiophene and isoxazole rings have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . These effects are likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It can be hypothesized that its effects at the molecular level may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
3-phenyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S/c28-24(26-13-16-10-20(14-25-12-16)19-8-9-30-15-19)18-6-7-22-21(11-18)23(29-27-22)17-4-2-1-3-5-17/h1-12,14-15H,13H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXMRPAWMXCANK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCC4=CC(=CN=C4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(4-ethoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2498653.png)
![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2498655.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,4-difluorobenzamide](/img/structure/B2498656.png)

![3-(4-chlorophenyl)-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498659.png)

![3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498664.png)
![2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2498668.png)
![5-bromo-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2498669.png)
![4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2498670.png)


![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2498674.png)
![1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498676.png)
